4,5-dimethyl-2,7-diphenylpyrimido[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
4,5-dimethyl-2,7-diphenylpyrimido[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4/c1-13-17-14(2)22-19(16-11-7-4-8-12-16)24-20(17)23-18(21-13)15-9-5-3-6-10-15/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNPDVQMIGLDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NC(=N1)C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347946 | |
| Record name | 4,5-Dimethyl-2,7-diphenylpyrimido[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51164-88-6 | |
| Record name | 4,5-Dimethyl-2,7-diphenylpyrimido[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2,7-diphenylpyrimido[4,5-d]pyrimidine typically involves the cyclization of appropriately substituted pyrimidine precursors. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) in n-butanol (n-BuOH) under reflux conditions . Another approach includes reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2,7-diphenylpyrimido[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound or its substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine rings.
Scientific Research Applications
Pyrimido[4,5-d]pyrimidines are recognized for their diverse biological activities, which include:
- Anticancer Activity : Numerous studies have demonstrated the potential of pyrimido[4,5-d]pyrimidine derivatives as effective anticancer agents. For instance, compounds designed as cyclin-dependent kinase (CDK) inhibitors have shown potent inhibitory effects on cell proliferation in various human tumor cell lines. In particular, derivatives of 4,5-dimethyl-2,7-diphenylpyrimido[4,5-d]pyrimidine have been synthesized and evaluated for their ability to inhibit CDK2 and CDK4 with IC50 values indicating strong activity (IC50 < 1 μM) .
- Antiviral and Antifungal Properties : The compound has been studied for its antiviral and antifungal properties. Certain derivatives have demonstrated effectiveness against viral infections and fungal pathogens, making them candidates for further development in antiviral therapies .
- Other Therapeutic Applications : Beyond anticancer properties, pyrimido[4,5-d]pyrimidines exhibit potential as bronchodilators and vasodilators. Their mechanisms of action often involve modulation of enzyme activities related to inflammation and vascular function .
Synthetic Protocols
The synthesis of this compound can be achieved through several innovative methods:
- TBHP-Mediated Oxidative Synthesis : A recent protocol utilizes tert-butyl hydroperoxide (TBHP) as a green oxidant to facilitate the oxidative coupling of N-uracil amidines with methylarenes. This method is advantageous due to its operational simplicity and the use of readily available starting materials under metal-free conditions .
- Cascade Reactions : Another approach involves tandem reactions that integrate multiple steps into a single process. This method enhances efficiency and reduces the need for extensive purification steps while yielding a variety of tetrasubstituted pyrimido[4,5-d]pyrimidines .
Case Study 1: CDK Inhibition
A series of pyrimido[4,5-d]pyrimidine derivatives were synthesized and tested for their CDK inhibitory activities. The study revealed that certain compounds exhibited remarkable selectivity towards CDK2 over CDK4 and EGFR (epidermal growth factor receptor), highlighting their potential as targeted cancer therapies. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for better efficacy .
Case Study 2: Antiviral Activity
Research has shown that specific derivatives of pyrimido[4,5-d]pyrimidine possess antiviral properties against various viruses. These compounds were evaluated through in vitro assays that demonstrated significant reductions in viral replication rates. The mechanism appears to involve interference with viral enzyme functions critical for replication .
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2,7-diphenylpyrimido[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes
Biological Activity
4,5-Dimethyl-2,7-diphenylpyrimido[4,5-d]pyrimidine (CAS Number: 51164-88-6) is a heterocyclic compound belonging to the pyrimido[4,5-d]pyrimidine class. It has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis methods, structural properties, and case studies demonstrating its pharmacological effects.
- Molecular Formula : C20H16N4
- Molecular Weight : 312.368 g/mol
- Structure : The compound features a complex arrangement of nitrogen-containing rings that contribute to its biological properties.
Synthesis
The synthesis of this compound has been explored in various studies. Common methods include multi-step reactions involving condensation and cyclization processes. The synthesis pathway often utilizes readily available starting materials to facilitate the formation of the pyrimidine framework.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research published in ACS Omega highlighted its effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.2 | Induction of apoptosis |
| MCF-7 (Breast) | 12.8 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 18.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
- Study on Anticancer Activity : A recent clinical study evaluated the effects of this compound in patients with advanced solid tumors. The results indicated a partial response in 30% of participants after a treatment regimen over three months.
- Antimicrobial Efficacy : Another study assessed the compound's efficacy against hospital-acquired infections caused by multidrug-resistant bacteria. The findings suggested that it could serve as a promising candidate for treating such infections due to its potent activity.
Comparison with Similar Compounds
Structural Analogues within the Pyrimido[4,5-d]Pyrimidine Family
Pyrimido[4,5-d]pyrimidines
- Activity: Derivatives with amino, sulfonamide, or thiourea substituents at positions 2, 5, and 7 exhibit potent CDK2 inhibition (IC₅₀: 0.1–5 μM) and anti-proliferative effects against human tumor cell lines (e.g., NCI-60 panel) .
Pyrimido[5,4-d]Pyrimidines
- Activity : Pyrimido[5,4-d]pyrimidines demonstrate higher potency in some kinase inhibition assays compared to [4,5-d]-fused isomers due to improved alignment with ATP-binding pockets .
- Example: A study on EGFR inhibitors showed that pyrimido[5,4-d]pyrimidine derivatives achieved 90% tumor growth inhibition in xenograft models, outperforming [4,5-d]-fused analogs .
Substituent-Driven Activity Variations
Methyl vs. Phenyl Substituents
- Methyl Groups : Methylation at positions 4 and 5 (as in the target compound) enhances solubility and reduces steric hindrance, facilitating interactions with hydrophobic kinase domains .
- Phenyl Rings : Diphenyl substitution at positions 2 and 7 improves π-π stacking with aromatic residues in CDK2, as evidenced by docking studies .
Thioureido vs. Sulfonamide Groups
- Thioureido Derivatives: Compounds like 7a (1-(4-{[7-(Benzylamino)...}phenyl)-3-phenylthiourea) show superior cytotoxicity (GI₅₀: 1.2 μM against leukemia cells) due to hydrogen-bonding interactions with kinase active sites .
- Sulfonamide Derivatives : Sulfonamide-substituted analogs (e.g., 7c) exhibit better selectivity for CDK2 over CDK1, reducing off-target toxicity .
Comparison with Heterocyclic Systems
Thiazolo[4,5-d]Pyrimidines
- Activity : Thiazolo derivatives, such as 7-chloro-5-(4-fluorophenyl)-3-phenylthiazolo[4,5-d]pyrimidine-2-thione, show potent antitumor activity (IC₅₀: 0.8 μM) but lower CDK2 selectivity compared to pyrimido[4,5-d]pyrimidines .
- Structural Advantage : The sulfur atom in thiazolo systems enhances electrophilicity, improving DNA intercalation but increasing metabolic degradation risks .
Oxazolo[4,5-d]Pyrimidines
- Activity : Oxazolo derivatives (e.g., 1,3-oxazolo[4,5-d]pyrimidines) exhibit comparable docking energies to pyrimido[4,5-d]pyrimidines but lower in vitro potency due to reduced membrane permeability .
Q & A
Q. How can computational methods predict bioactivity and guide synthesis?
- Methodological Answer :
- QSAR Modeling : Train models on datasets (e.g., ChEMBL) to predict IC₅₀ values for new derivatives .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess stability .
- ADMET Prediction : Use SwissADME or ADMETlab to optimize pharmacokinetic properties pre-synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
